molecular formula C10H12N2O2 B11992710 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime)

7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime)

Katalognummer: B11992710
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: BJQUMZQJMQHMPZ-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) typically involves the following steps:

    Starting Material: The synthesis begins with 7,8-Dihydro-1H,6H-quinoline-2,5-dione.

    Oximation: The compound undergoes an oximation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

    Methylation: The oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Antimicrobial Activity:

Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases like cancer and infections.

Industry:

    Dye Manufacturing: It can be used in the synthesis of dyes and pigments for various industrial applications.

    Agriculture: The compound may be used in the development of agrochemicals such as pesticides and herbicides.

Wirkmechanismus

The mechanism by which 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition and antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

    7,8-Dihydro-1H,6H-quinoline-2,5-dione: The parent compound without the oxime group.

    2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-quinolinone: A structurally related compound with different substituents.

    2-Amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone: Another quinoline derivative with an amino group.

Uniqueness: 7,8-Dihydro-1H,6H-quinoline-2,5-dione 5-(O-methyl-oxime) is unique due to the presence of the oxime group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives and useful in a variety of applications.

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

(5E)-5-methoxyimino-1,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-12-9-4-2-3-8-7(9)5-6-10(13)11-8/h5-6H,2-4H2,1H3,(H,11,13)/b12-9+

InChI-Schlüssel

BJQUMZQJMQHMPZ-FMIVXFBMSA-N

Isomerische SMILES

CO/N=C/1\CCCC2=C1C=CC(=O)N2

Kanonische SMILES

CON=C1CCCC2=C1C=CC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.